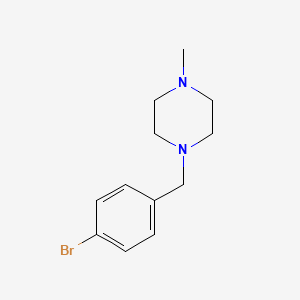

1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAOXDKQUDHTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623394 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368879-17-8 | |

| Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and analytical characterization of 1-(4-bromobenzyl)-4-methylpiperazine. This compound is a key intermediate in medicinal chemistry, particularly in the development of psychoactive drugs, including potential antidepressants and antipsychotics.[1] Its structure, featuring a bromobenzyl group, enhances lipophilicity, which can improve the bioavailability of drug candidates.[1] This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are based on experimental data, others are predicted values and should be considered as such. The compound has been reported as both a solid and a colorless to light orange/yellow clear liquid, suggesting that its physical state may vary depending on purity and ambient conditions.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇BrN₂ | [3][4] |

| Molecular Weight | 269.18 g/mol | [3][4] |

| CAS Number | 368879-17-8 | [3] |

| Appearance | Colorless to light orange to yellow clear liquid; also reported as a solid | [1][2] |

| Boiling Point | 325.3 ± 27.0 °C (Predicted) | [3][4] |

| Melting Point | Not explicitly found for this compound. A related compound, 1-(4-Bromobenzyl)piperazine, has a melting point of 56-62 °C. | [5] |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) / 1.28 g/cm³ | [1][3] |

| Solubility | Moderate solubility | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Temperature | Room Temperature | [1] |

| Flash Point | Not applicable |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with 4-bromobenzyl bromide.[6] This reaction is a well-established method for forming the C-N bond between the piperazine ring and the benzyl group.

Synthesis of this compound via N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of piperazine derivatives.[6][7]

Reaction Scheme:

A plausible reaction scheme for the synthesis.

Materials:

-

1-Methylpiperazine

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile (ACN) or another polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Procedure:

-

In a round-bottom flask, dissolve 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

-

To this stirred solution, add 4-bromobenzyl bromide (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-18 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, the methyl protons on the piperazine ring, and the piperazine ring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the piperazine ring carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this analysis.[8] The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule.[8] Expected characteristic absorption bands include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-N stretching from the piperazine ring.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antidepressants and antipsychotic medications.[1]

-

Neuroscience Research: It is utilized in studies exploring neurotransmitter systems, which can aid in understanding the mechanisms of mood regulation and developing potential treatments for mental health disorders.[1]

-

Drug Design: The structure of this compound allows for further chemical modifications to enhance its binding affinity to specific biological targets, making it a useful scaffold in targeted therapy design.[1]

-

Biochemical Assays: This chemical is employed in various assays to evaluate the biological activity of new compounds, serving as a tool in the screening process for drug discovery.[1]

Workflow from Synthesis to Application.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. chemimpex.com [chemimpex.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. This compound CAS#: 368879-17-8 [m.chemicalbook.com]

- 5. 1-(4-溴苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

Unraveling the CNS Mechanism of Action of 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the hypothesized mechanism of action for 1-(4-bromobenzyl)-4-methylpiperazine based on the known pharmacology of its parent compound, benzylpiperazine (BZP), and established structure-activity relationships for this class of molecules. Due to a lack of direct experimental studies on this compound, this document serves as a theoretical framework to guide future research.

Executive Summary

This compound is a synthetic compound belonging to the benzylpiperazine class of substances. While it is primarily utilized as a chemical intermediate in the synthesis of potential antidepressants and antipsychotics, its structural similarity to benzylpiperazine (BZP)—a known central nervous system (CNS) stimulant—suggests a potential for direct pharmacological activity.[1] This guide posits a hypothesized mechanism of action centered on the modulation of monoaminergic systems, particularly dopamine and serotonin, and outlines key experimental protocols for its characterization. The addition of a bromine atom to the benzyl ring and a methyl group to the piperazine moiety are expected to influence its potency, selectivity, and pharmacokinetic profile compared to BZP.

Hypothesized Mechanism of Action in the CNS

Based on the well-documented pharmacology of BZP and related piperazine derivatives, the proposed primary mechanism of action for this compound is the modulation of presynaptic monoamine transporters.[2][3] Specifically, it is likely to function as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT) and the serotonin transporter (SERT).

-

Dopaminergic Activity: The core benzylpiperazine structure is known to interact with DAT, leading to an increase in extracellular dopamine levels.[3] This action is responsible for the stimulant effects observed with BZP, such as increased alertness and euphoria.[4] The presence of an electron-withdrawing bromo-substituent at the para position of the benzyl ring may enhance its affinity for DAT.[5]

-

Serotonergic Activity: Benzylpiperazines also affect the serotonin system, primarily through interaction with SERT, albeit generally with lower potency than for DAT.[2] This can lead to an increase in synaptic serotonin, contributing to mood-altering effects. Furthermore, direct interactions with serotonin receptor subtypes, such as 5-HT2A, are possible and could contribute to more complex psychoactive effects.[2]

-

Noradrenergic Activity: An interaction with the norepinephrine transporter (NET) is also probable, contributing to the overall stimulant profile.

The N-methyl group on the piperazine ring is a common feature in many CNS-active compounds and can influence receptor and transporter affinity, as well as metabolic stability. In some arylpiperazines, N-methylation has been shown to have minimal impact on binding to certain serotonin receptors like 5-HT3.[6]

Quantitative Data for Benzylpiperazine and Analogs

To provide a quantitative context for the hypothesized activity of this compound, the following table summarizes key pharmacological data for its parent compound, BZP. It is anticipated that the affinity and potency of this compound for these targets would be modulated by its specific substitutions.

| Compound | Target | Assay Type | Value | Unit | Reference |

| Benzylpiperazine (BZP) | Dopamine Transporter (DAT) | Neurotransmitter Release | 175 | EC50 (nM) | [2] |

| Benzylpiperazine (BZP) | Norepinephrine Transporter (NET) | Neurotransmitter Release | 62 | EC50 (nM) | [2] |

| Benzylpiperazine (BZP) | Serotonin Transporter (SERT) | Neurotransmitter Release | 6050 | EC50 (nM) | [2] |

Key Experimental Protocols

The following are detailed methodologies for essential experiments to elucidate the precise mechanism of action of this compound.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the affinity of the compound for specific CNS targets.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing hDAT, hSERT, or h5-HT2A receptors.[7]

-

Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Ketanserin (for h5-HT2A).

-

Non-specific binding inhibitors: Benztropine (for hDAT), Fluoxetine (for hSERT), Mianserin (for h5-HT2A).

-

Assay buffer, scintillation fluid, 96-well plates, filter mats, and a scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target of interest.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA assay.[8]

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective non-specific inhibitor.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation fluid and measure radioactivity.[8]

-

-

Data Analysis:

-

Calculate IC50 values using non-linear regression analysis of the competition binding data.

-

Convert IC50 values to Ki values using the Cheng-Prusoff equation.

-

In Vitro Neurotransmitter Release Assay

This assay determines if the compound acts as a substrate for monoamine transporters, inducing neurotransmitter release.

Objective: To measure the ability of this compound to evoke the release of [³H]dopamine and [³H]serotonin from rat brain synaptosomes.

Materials:

-

Rat striatal and hippocampal tissue.

-

Radiolabeled neurotransmitters: [³H]dopamine and [³H]serotonin.

-

Percoll gradients, Krebs-Ringer buffer, and a liquid scintillation counter.

Protocol:

-

Synaptosome Preparation:

-

Dissect rat striatum (for dopamine release) and hippocampus (for serotonin release).

-

Homogenize the tissue in sucrose buffer and centrifuge to obtain a crude synaptosomal pellet.

-

Purify synaptosomes using a Percoll density gradient centrifugation.[9]

-

-

Neurotransmitter Loading:

-

Resuspend the purified synaptosomes in Krebs-Ringer buffer and incubate with the respective radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin) to allow for uptake.

-

-

Release Assay:

-

Wash the loaded synaptosomes to remove excess radiolabel.

-

Aliquot the synaptosomes and expose them to varying concentrations of this compound or a positive control (e.g., amphetamine for dopamine release, fenfluramine for serotonin release).

-

After a short incubation period, pellet the synaptosomes by centrifugation.

-

-

Quantification:

-

Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of total neurotransmitter released for each concentration of the test compound and determine the EC50 value.

-

In Vivo Behavioral Assays

These assays assess the overall CNS effects of the compound in a living organism.

Objective: To evaluate the stimulant and subjective effects of this compound in rodents.

Protocols:

-

Locomotor Activity:

-

Acclimate mice or rats to an open-field arena equipped with infrared beams to track movement.

-

Administer varying doses of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Immediately place the animal back in the arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

-

Analyze the data to determine if the compound produces dose-dependent changes in activity, indicative of stimulant or sedative effects.[10]

-

-

Drug Discrimination:

-

Train rats to press one of two levers to receive a food reward after being administered a known drug of abuse (e.g., cocaine or amphetamine) and the other lever after receiving saline.[11]

-

Once the rats have learned to reliably discriminate between the drug and saline, administer a test dose of this compound.

-

The lever the rat chooses to press indicates whether the subjective effects of the test compound are similar to the training drug. A high percentage of responding on the drug-associated lever suggests a similar mechanism of action and potential for abuse.[2]

-

Visualizations

Hypothesized Signaling Pathway

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. labcorp.com [labcorp.com]

- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 4. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Using HEK Cells for Receptor Binding Assays [cytion.com]

- 8. benchchem.com [benchchem.com]

- 9. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychogenics.com [psychogenics.com]

- 11. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(4-Bromobenzyl)-4-methylpiperazine (CAS: 368879-17-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(4-bromobenzyl)-4-methylpiperazine, a key chemical intermediate in pharmaceutical synthesis. This guide consolidates available physicochemical data, outlines a representative experimental protocol for its synthesis, and illustrates its primary application as a precursor in the manufacturing of the targeted cancer therapy drug, Imatinib. The information is intended to support researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 368879-17-8 | [1] |

| Molecular Formula | C₁₂H₁₇BrN₂ | [1] |

| Molecular Weight | 269.18 g/mol | [1] |

| Appearance | Solid | |

| SMILES String | Brc1ccc(cc1)CN2CCN(CC2)C | |

| InChI | 1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |

| InChI Key | CXAOXDKQUDHTBK-UHFFFAOYSA-N |

Synthesis

The primary synthetic route to this compound is through the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with a 4-bromobenzyl halide, such as 4-bromobenzyl chloride or 4-bromobenzyl bromide.

Experimental Protocol: N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of secondary amines with benzyl halides.

Materials:

-

1-Methylpiperazine

-

4-Bromobenzyl bromide (or 4-bromobenzyl chloride)

-

Potassium carbonate (K₂CO₃) or another suitable inorganic base

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-methylpiperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

To this stirred suspension, add a solution of 4-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[2] Its structural features, particularly the bromobenzyl and methylpiperazine moieties, make it a versatile building block in medicinal chemistry.

Role in the Synthesis of Imatinib

The most prominent application of this compound is as a key precursor in the industrial synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. In the synthesis of Imatinib, the bromobenzyl group of this compound is typically converted to a benzoic acid derivative, which is then coupled with the amine-containing pyrimidine core of the Imatinib molecule.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for this compound via N-alkylation.

Caption: General synthesis of this compound.

Logical Flow in Imatinib Synthesis

This diagram shows the logical progression from this compound to the final API, Imatinib.

Caption: Role as a precursor in the synthesis of Imatinib.

Conclusion

This compound is a valuable and well-characterized chemical intermediate with a significant role in pharmaceutical manufacturing. Its straightforward synthesis and its utility as a building block, particularly in the production of Imatinib, underscore its importance for the drug development industry. This guide provides a foundational understanding of its properties, synthesis, and primary application to aid in further research and development efforts.

References

Unveiling the Role of 1-(4-bromobenzyl)-4-methylpiperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(4-bromobenzyl)-4-methylpiperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. While scientific literature extensively documents its use as a versatile intermediate in the synthesis of novel psychoactive compounds, particularly those with potential antidepressant and antipsychotic activities, there is a notable absence of comprehensive studies detailing its intrinsic biological activity. This technical guide consolidates the available information on this compound, focusing on its chemical properties and its role as a precursor in drug discovery, while also acknowledging the current gap in direct pharmacological data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its use in synthetic chemistry, providing insights into its solubility, stability, and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇BrN₂ | [1] |

| Molecular Weight | 269.18 g/mol | [1] |

| CAS Number | 368879-17-8 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

Synthetic Applications in Drug Discovery

The primary significance of this compound in the scientific literature lies in its utility as a building block for more complex molecules. The piperazine ring is a common scaffold in medicinal chemistry, known to interact with various biological targets, particularly within the central nervous system (CNS). The presence of the 4-bromobenzyl group offers several advantages in medicinal chemistry, including enhanced lipophilicity, which can improve the bioavailability and blood-brain barrier penetration of derivative compounds.

Role in the Synthesis of Potential CNS-Active Agents

The structure of this compound makes it an ideal starting material for the synthesis of compounds targeting neurotransmitter systems. The general synthetic utility is depicted in the workflow below.

This synthetic versatility allows for the introduction of various functional groups at the bromine position of the benzyl ring, leading to the generation of libraries of compounds for high-throughput screening. These derivatives are often designed to interact with specific G-protein coupled receptors (GPCRs) or neurotransmitter transporters, which are key targets in the treatment of psychiatric disorders.

Inferred Biological Activity from Structural Analogs

While direct biological data for this compound is scarce, the activities of structurally related benzylpiperazine and arylpiperazine derivatives can provide insights into its potential targets. Many compounds containing the piperazine moiety exhibit affinity for serotonergic and dopaminergic receptors.

Based on the structure-activity relationships of this class of compounds, it can be hypothesized that this compound itself may possess some affinity for these CNS targets, albeit likely with lower potency than its more complex derivatives. A potential, though unconfirmed, mechanism of action could involve the modulation of neurotransmitter signaling pathways.

Experimental Protocols: A General Framework

As no specific experimental data for the biological activity of this compound is available, this section provides a general framework for the types of assays that would be employed to characterize its pharmacological profile.

Receptor Binding Assays

To determine the affinity of this compound for various CNS receptors, competitive radioligand binding assays would be a standard approach.

Objective: To quantify the binding affinity (Ki) of the compound for a panel of receptors (e.g., serotonin 5-HT₁ₐ, 5-HT₂ₐ, dopamine D₂, etc.).

General Protocol:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]-WAY-100635 for 5-HT₁ₐ) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

To assess the effect of the compound on neurotransmitter transporters, in vitro uptake assays are commonly used.

Objective: To determine if this compound inhibits the reuptake of neurotransmitters like serotonin, dopamine, or norepinephrine.

General Protocol:

-

Use synaptosomes or cells expressing the specific transporter (e.g., SERT, DAT, NET).

-

Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]-serotonin).

-

After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Conclusion

This compound is a well-established chemical intermediate with significant potential in the synthesis of novel therapeutics for central nervous system disorders. Its chemical properties, particularly the presence of a modifiable bromobenzyl group, make it a valuable tool for medicinal chemists. However, there is a clear lack of direct research into its own biological activities. Future studies are warranted to fully characterize the pharmacological profile of this compound to determine if it possesses any intrinsic activity that could be of therapeutic interest or if its role is exclusively that of a synthetic precursor. Researchers utilizing this compound in their synthetic schemes should be aware of the potential for biological activity based on its structural class, even if it is not yet fully elucidated.

References

The Bromobenzyl Group: A Technical Guide to Enhancing Lipophilicity in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The introduction of a bromobenzyl group is a widely employed tactic to modulate and enhance the lipophilicity of drug candidates. This technical guide provides an in-depth analysis of the role of the bromobenzyl moiety in increasing lipophilicity, supported by quantitative data, detailed experimental protocols for its measurement, and visualizations of relevant physiological and experimental workflows. Understanding the principles and practical applications of this chemical modification is essential for the rational design of effective therapeutic agents.

The Physicochemical Basis of Enhanced Lipophilicity

The introduction of a bromobenzyl group to a molecule generally leads to a significant increase in its lipophilicity. This enhancement is not merely an additive effect but a consequence of several key physicochemical changes at the molecular level.

The primary driver for this increased lipophilicity is the introduction of a bulky and nonpolar aromatic ring coupled with a halogen atom. The benzene ring of the benzyl group is inherently hydrophobic and contributes to favorable van der Waals interactions with the nonpolar lipid environment of biological membranes. The bromine atom further augments this effect due to its large atomic radius and high polarizability.[1][2] These properties enhance London dispersion forces, which are weak intermolecular attractions that are significant in nonpolar media.[1][3]

While bromine is an electronegative atom, which might suggest an increase in polarity, in the context of a larger organic molecule, its overall contribution is to increase lipophilicity. This is because the C-Br bond, while having a dipole moment, is part of a larger, nonpolar scaffold. Furthermore, larger halogen atoms like bromine are less likely to participate in hydrogen bonding with water compared to smaller, more electronegative atoms like fluorine, further reducing hydrophilicity.[2][3]

Quantitative Impact of the Bromobenzyl Group on Lipophilicity

The increase in lipophilicity upon the introduction of a bromobenzyl group can be quantified by comparing the logarithm of the partition coefficient (logP) of a parent molecule with its bromobenzylated derivative. The logP value is a measure of the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Data Source |

| Benzyl bromide | C₇H₇Br | 171.04 | 2.92 | [4] |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 3.4 | [5] |

Table 1: Comparison of Calculated logP Values.

Experimental studies on more complex molecules further validate this trend. For instance, a study on a series of 1-(benzofuran-2-yl)ethan-1-one O-benzyl ethers using reversed-phase high-performance liquid chromatography (RP-HPLC) demonstrated that the introduction of a bromo-substituent on the benzyl ring led to an increase in the chromatographic lipophilicity parameter (log k_w).[2] This indicates a higher affinity for the nonpolar stationary phase and thus, greater lipophilicity.

Experimental Protocols for Lipophilicity Determination

Accurate measurement of lipophilicity is crucial for drug development. The two most widely recognized methods are the shake-flask method for direct logP or logD (distribution coefficient at a specific pH) determination and the RP-HPLC method for indirect estimation.

Shake-Flask Method for logD7.4 Determination

The shake-flask method is considered the "gold standard" for its direct measurement of the partition coefficient.[6]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with phosphate buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, LC-MS)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the n-octanol and PBS (pH 7.4) phases by mutually saturating them for at least 24 hours to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Add a known volume of the n-octanol and PBS to a vial.

-

Spike the vial with a small volume of the test compound stock solution. The final concentration should be within the linear range of the analytical method.

-

Vigorously mix the two phases using a vortex mixer for a set period (e.g., 1 hour) to facilitate partitioning.

-

-

Equilibration and Phase Separation:

-

Allow the mixture to stand undisturbed for a sufficient time (e.g., 24 hours) to reach equilibrium and for the two phases to separate completely.

-

Centrifuge the vials at a low speed to ensure clear separation of the layers.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the test compound in each phase using a validated analytical method.

-

-

Calculation of logD7.4:

-

The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logD7.4 is the base-10 logarithm of D.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a high-throughput alternative for estimating logP values based on the retention time of a compound on a nonpolar stationary phase.[6]

Materials:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

-

A series of reference compounds with known logP values.

-

Test compound

Protocol:

-

System Preparation:

-

Equilibrate the RP-HPLC system with the chosen mobile phase composition.

-

-

Calibration Curve Generation:

-

Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log(k') versus the known logP values of the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the test compound under the same chromatographic conditions.

-

Record its retention time and calculate its log(k') value.

-

-

logP Estimation:

-

Interpolate the logP of the test compound from the calibration curve using its log(k') value.

-

Visualizing the Impact and Measurement of Lipophilicity

Graphical representations are invaluable for understanding the broader implications of lipophilicity and the workflows for its determination.

Caption: Impact of Lipophilicity on ADME Processes.

Caption: Experimental Workflow for Lipophilicity Determination.

Conclusion

The bromobenzyl group is a powerful and predictable tool in the medicinal chemist's arsenal for enhancing the lipophilicity of drug candidates. Its introduction leads to a quantifiable increase in the logP value, primarily through the addition of a nonpolar aromatic ring and a polarizable bromine atom. This modification directly influences the ADME properties of a molecule, often leading to improved membrane permeability and tissue distribution. The choice of experimental method for determining lipophilicity, whether the direct shake-flask method or the high-throughput RP-HPLC technique, depends on the stage of drug discovery and the required accuracy. A thorough understanding of the principles outlined in this guide will aid researchers in the rational design of molecules with optimized physicochemical properties, ultimately increasing the probability of developing successful therapeutic agents.

References

- 1. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromobenzyl bromide | C7H6Br2 | CID 68527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Initial Neuroactivity Screening of 1-(4-bromobenzyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial in vitro and in vivo screening of the novel compound, 1-(4-bromobenzyl)-4-methylpiperazine, to elucidate its potential neuropharmacological activity. Piperazine derivatives have demonstrated significant potential in the development of therapeutics for a range of neurological and psychiatric disorders.[1] Their diverse pharmacological profiles often stem from interactions with key neurotransmitter systems.[2] This document provides detailed experimental protocols and data presentation frameworks to assess the compound's preliminary neuroactivity, focusing on its effects on monoamine systems, potential as a cognition enhancer, and its broader impact on the central nervous system.

Introduction

The piperazine moiety is a prevalent scaffold in centrally acting agents due to its ability to interact with various neurotransmitter receptors and transporters.[1] Arylpiperazine derivatives, in particular, have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents.[3] The structural features of this compound suggest potential interactions with monoaminergic systems, which are critical in the pathophysiology of numerous neurological disorders. This guide details a systematic approach to an initial screening cascade to identify and characterize the neuroactive potential of this compound.

In Vitro Screening Protocols

Monoamine Neurotransmitter Transporter Binding Assays

A primary mechanism of action for many piperazine derivatives is the modulation of monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[2] The initial screening will, therefore, focus on the compound's ability to bind to the transporters for these neurotransmitters.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Utilize HEK293 cells stably expressing the human DAT, SERT, or NET.

-

Membrane Preparation: Homogenize cells in an appropriate buffer and centrifuge to isolate the cell membranes containing the transporters.

-

Binding Assay:

-

Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound, this compound.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Detection: Separate bound from unbound radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. Convert the IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.

Data Presentation:

| Transporter | Radioligand | Test Compound Ki (nM) | Reference Compound Ki (nM) |

| DAT | [³H]WIN 35,428 | To be determined | Cocaine |

| SERT | [³H]citalopram | To be determined | Fluoxetine |

| NET | [³H]nisoxetine | To be determined | Desipramine |

Acetylcholinesterase (AChE) Inhibition Assay

Given the role of cholinergic deficits in cognitive impairment, assessing the compound's effect on acetylcholinesterase (AChE) is a crucial step in screening for potential cognition-enhancing properties.[4]

Objective: To determine the in vitro inhibitory activity of this compound on acetylcholinesterase.

Experimental Protocol: Ellman's Method

-

Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE enzyme.

-

Assay Procedure:

-

In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.

-

Add the AChE enzyme and incubate.

-

Initiate the reaction by adding the substrate, ATCI.

-

-

Detection: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

| Compound | AChE IC50 (µM) |

| This compound | To be determined |

| Donepezil (Reference) | Known value |

In Vivo Screening Protocols

Open Field Test for Locomotor Activity

This test provides a preliminary assessment of the compound's general effect on spontaneous locomotor activity and can indicate potential stimulant or sedative properties.

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.

Experimental Protocol:

-

Animals: Use adult male mice or rats.

-

Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.

-

Procedure:

-

Administer the test compound or vehicle intraperitoneally (i.p.) at various doses.

-

After a predetermined pretreatment time, place the animal in the center of the open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).

-

-

Data Analysis: Compare the locomotor activity parameters between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation:

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency |

| Vehicle | - | Mean ± SEM | Mean ± SEM |

| Compound X | 1 | Mean ± SEM | Mean ± SEM |

| Compound X | 5 | Mean ± SEM | Mean ± SEM |

| Compound X | 10 | Mean ± SEM | Mean ± SEM |

Forced Swim Test for Potential Antidepressant-like Activity

The forced swim test is a common behavioral screen for assessing the potential antidepressant efficacy of novel compounds.[5]

Objective: To investigate the potential antidepressant-like effects of this compound in rodents.

Experimental Protocol:

-

Animals: Use adult male mice or rats.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Administer the test compound or vehicle (i.p.) at various doses.

-

After the pretreatment period, place the animal in the water-filled cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test.

-

-

Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |

| Vehicle | - | Mean ± SEM |

| Compound X | 10 | Mean ± SEM |

| Compound X | 20 | Mean ± SEM |

| Fluoxetine (Reference) | 20 | Mean ± SEM |

Visualizations: Workflows and Signaling Pathways

Caption: General workflow for the initial neuroactivity screening of a novel compound.

Caption: Simplified monoamine neurotransmitter signaling pathway.

Conclusion

The proposed screening cascade provides a robust framework for the initial characterization of the neuroactive properties of this compound. The in vitro assays will elucidate the compound's primary molecular targets within key neurotransmitter systems, while the in vivo behavioral models will offer insights into its overall CNS effects. The data generated from these studies will be critical in determining the therapeutic potential of this novel compound and will guide future lead optimization and more extensive preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 1-(4-Bromobenzyl)-4-methylpiperazine as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic use of versatile molecular building blocks. Among these, 1-(4-bromobenzyl)-4-methylpiperazine has emerged as a cornerstone scaffold, particularly in the development of centrally acting agents. Its unique structural features, combining a substituted benzyl moiety with a methylpiperazine core, provide a privileged framework for interaction with key biological targets, most notably dopamine and serotonin receptors. This technical guide delves into the core applications of this compound, presenting a comprehensive overview of its role in the synthesis of bioactive molecules, detailed experimental protocols, and the underlying pharmacological principles.

The Arylpiperazine Moiety: A Privileged Structure in CNS Drug Discovery

The arylpiperazine motif is a well-established pharmacophore found in a plethora of approved drugs and clinical candidates targeting the central nervous system (CNS). This structural element is particularly effective in modulating the activity of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a wide array of physiological processes. The nitrogen atoms of the piperazine ring are crucial for establishing key interactions with receptor binding pockets, often forming salt bridges with acidic residues.

The this compound scaffold offers several advantages for drug design:

-

Tunable Lipophilicity: The bromobenzyl group provides a handle for modulating the lipophilicity of the molecule, a critical parameter influencing blood-brain barrier penetration and overall pharmacokinetic properties.

-

Structural Rigidity and Flexibility: The benzylpiperazine core offers a balance of conformational rigidity and flexibility, allowing for optimal orientation within the receptor binding site.

-

Synthetic Tractability: The bromine atom serves as a versatile functional group for further chemical modifications through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Core Applications in Antipsychotic Drug Development

A primary application of this compound lies in the synthesis of atypical antipsychotic agents. Schizophrenia and other psychotic disorders are multifactorial conditions often associated with dysregulation of dopaminergic and serotonergic neurotransmission. Atypical antipsychotics typically exhibit a multi-receptor binding profile, with antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors being a hallmark of their therapeutic efficacy and reduced extrapyramidal side effects compared to older, "typical" antipsychotics.

Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

The this compound scaffold serves as a key component in the design of ligands that can simultaneously target D2 and 5-HT2A receptors. The methylpiperazine moiety often interacts with the conserved aspartate residue in the third transmembrane domain (TM3) of these aminergic GPCRs, while the substituted benzyl group explores other regions of the binding pocket, contributing to affinity and selectivity.

Quantitative Data on Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of representative compounds derived from arylpiperazine scaffolds, highlighting their potency at key CNS receptors.

| Compound ID | Scaffold | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | Reference |

| Compound 1 | N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide | 2.5 | 1.0 | 12.0 | [1] |

| Compound 10 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | 1.0 | 0.5 | 1.6 | [1] |

| Compound 11 | N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | 5.0 | 1.3 | 2.5 | [1] |

| Haloperidol | Reference D2 Antagonist | 1.2 | 30.0 | >1000 | [1] |

Experimental Protocols

General Procedure for the Synthesis of Arylpiperazine Derivatives

The synthesis of bioactive molecules incorporating the this compound core often involves nucleophilic substitution or cross-coupling reactions. A general synthetic approach is outlined below:

Step 1: Synthesis of this compound

A mixture of 1-methylpiperazine and 1-bromo-4-(bromomethyl)benzene in a suitable solvent such as acetonitrile or DMF is stirred in the presence of a base (e.g., K2CO3 or Et3N) at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Step 2: Derivatization via Suzuki-Miyaura Cross-Coupling

To a solution of this compound in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added a boronic acid or boronate ester derivative, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., Na2CO3 or K3PO4). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired coupled product.

Radioligand Receptor Binding Assays

Dopamine D2 Receptor Binding Assay:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay Protocol: The binding assay is performed in a 96-well plate format. To each well, add:

-

Cell membranes (typically 10-20 µg of protein)

-

Radioligand (e.g., [3H]Spiperone or [3H]Raclopride) at a concentration near its Kd value.

-

Increasing concentrations of the test compound or vehicle for total binding.

-

A high concentration of a known D2 antagonist (e.g., haloperidol or sulpiride) for non-specific binding.

-

-

Incubation and Filtration: The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes). The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay:

The protocol is analogous to the D2 receptor binding assay, with the following modifications:

-

Cell Line: Use a cell line stably expressing the human 5-HT2A receptor.

-

Radioligand: A specific 5-HT2A radioligand such as [3H]Ketanserin or [3H]MDL 100,907 is used.

-

Non-specific Binding: A known 5-HT2A antagonist like ketanserin or ritanserin is used to define non-specific binding.

Signaling Pathways

The therapeutic effects of antipsychotics derived from the this compound scaffold are mediated through the modulation of complex intracellular signaling cascades initiated by dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a member of the D2-like receptor family and is coupled to Gi/o G-proteins.[2][3] Antagonism of D2 receptors by atypical antipsychotics is a key mechanism for alleviating the positive symptoms of schizophrenia.

References

- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Exploring the Potential Neurotransmitter System Interactions of 1-(4-bromobenzyl)-4-methylpiperazine: A Technical Guide

Disclaimer: This document provides a technical framework for exploring the potential neurotransmitter system interactions of 1-(4-bromobenzyl)-4-methylpiperazine. It is important to note that, despite a comprehensive search of scientific literature and patent databases, no direct quantitative data (e.g., binding affinities, functional activities) for the interaction of this specific compound with neurotransmitter receptors or transporters is publicly available. The information presented herein is based on the compound's chemical structure, its documented use as a synthetic intermediate for psychoactive drugs, and the known pharmacology of structurally related compounds.

Introduction

This compound is a chemical compound utilized in pharmaceutical research and development.[1] It is primarily recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1] Its molecular structure, featuring a benzylpiperazine core, is a common scaffold in many centrally acting drugs. The lipophilicity conferred by the bromobenzyl group may enhance its ability to cross the blood-brain barrier, a desirable property for CNS-active compounds.

This guide outlines the potential neurotransmitter systems that this compound may interact with, based on the pharmacology of analogous compounds. It also provides detailed experimental protocols for characterizing such interactions and presents illustrative data in the requested formats.

Potential Pharmacological Profile

Given its use as a precursor for antidepressants and antipsychotics, this compound could potentially interact with a range of neurotransmitter systems implicated in mood and psychotic disorders. These primarily include the serotonergic, dopaminergic, and noradrenergic systems.

Serotonin System

Many piperazine-containing compounds exhibit affinity for various serotonin (5-HT) receptor subtypes. For instance, the structurally related compound 1-(m-chlorophenyl)piperazine (mCPP) is known to interact with multiple 5-HT receptors. Based on this, this compound could potentially act as a ligand for:

-

5-HT1A Receptors: Often targeted by anxiolytics and antidepressants.

-

5-HT2A Receptors: A key target for atypical antipsychotics.

-

5-HT2C Receptors: Involved in the regulation of mood, appetite, and cognition.

-

Serotonin Transporter (SERT): The primary target for selective serotonin reuptake inhibitors (SSRIs).

Dopamine System

The dopamine system is a critical target for antipsychotic medications. Benzylpiperazine derivatives have been shown to interact with dopamine receptors and transporters. Potential targets for this compound within this system include:

-

Dopamine D2 Receptors: The primary target for most antipsychotic drugs.

-

Dopamine Transporter (DAT): Involved in the reuptake of dopamine from the synaptic cleft.

Norepinephrine System

Some antidepressants and antipsychotics also modulate the noradrenergic system. Therefore, potential interactions could involve:

-

Norepinephrine Transporter (NET): The target for norepinephrine reuptake inhibitors (NRIs).

-

Alpha-Adrenergic Receptors: Which are often secondary targets for antipsychotic agents.

Data Presentation: Illustrative Pharmacological Data

The following tables present hypothetical quantitative data for a compound structurally related to this compound to illustrate how such information would be presented. This is not actual data for this compound.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM)

| Target | Radioligand | Hypothetical Ki (nM) of Analogous Compound |

| Serotonin | ||

| 5-HT1A | [³H]8-OH-DPAT | 50 |

| 5-HT2A | [³H]Ketanserin | 25 |

| 5-HT2C | [³H]Mesulergine | 150 |

| SERT | [³H]Citalopram | 800 |

| Dopamine | ||

| D2 | [³H]Spiperone | 75 |

| DAT | [³H]WIN 35,428 | >10,000 |

| Norepinephrine | ||

| NET | [³H]Nisoxetine | 1,200 |

| α1-Adrenergic | [³H]Prazosin | 300 |

| α2-Adrenergic | [³H]Rauwolscine | 950 |

Table 2: Illustrative Functional Activity (IC50/EC50, nM)

| Assay | Target | Functional Readout | Hypothetical IC50/EC50 (nM) of Analogous Compound |

| Antagonist Activity | 5-HT2A | Calcium Flux | 120 |

| D2 | cAMP Inhibition | 250 | |

| Reuptake Inhibition | SERT | [³H]5-HT Uptake | 1,500 |

| NET | [³H]NE Uptake | 2,800 |

Experimental Protocols

To determine the actual pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary.

Radioligand Binding Assays

Objective: To determine the binding affinity of a test compound for a specific receptor or transporter.

Materials:

-

Cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK293-h5-HT2A).

-

A specific radioligand for the target (e.g., [³H]Ketanserin for 5-HT2A).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate the plate at a specific temperature for a defined period to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Transporter Uptake Assays

Objective: To measure the ability of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Materials:

-

Cells stably expressing the transporter of interest (e.g., CHO-hSERT).

-

Radiolabeled neurotransmitter (e.g., [³H]Serotonin).

-

Test compound.

-

Known transporter inhibitor as a positive control (e.g., Fluoxetine for SERT).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound or control.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 of the test compound for uptake inhibition.

In Vivo Microdialysis

Objective: To measure the effect of a test compound on extracellular neurotransmitter levels in the brain of a living animal.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

Test compound formulated for administration.

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid at a low flow rate.

-

Collect baseline dialysate samples to measure basal neurotransmitter levels.

-

Administer the test compound (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of neurotransmitters and their metabolites in the dialysate using HPLC-ECD.

-

Express the post-treatment neurotransmitter levels as a percentage of the baseline.

Visualizations

Signaling Pathway Diagram

Caption: Generalized neurotransmitter synapse showing potential sites of drug action.

Experimental Workflow Diagram

Caption: Workflow for characterizing the neuropharmacology of a novel compound.

Conclusion

While this compound is established as a valuable synthetic intermediate for CNS-active pharmaceuticals, its direct interactions with neurotransmitter systems are not documented in publicly available literature. Based on its structural features and the nature of the drugs it is used to synthesize, it is plausible that this compound possesses some affinity for serotonin, dopamine, and/or norepinephrine receptors and transporters. The experimental protocols detailed in this guide provide a roadmap for the comprehensive pharmacological characterization of this compound to elucidate its specific mechanism of action and potential therapeutic utility. Such studies are essential to move beyond its current status as a chemical intermediate and to explore its potential as a pharmacological agent in its own right.

References

A Technical Guide to the Identification of Potential Therapeutic Targets for 1-(4-bromobenzyl)-4-methylpiperazine

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the identification and validation of potential therapeutic targets for the novel compound 1-(4-bromobenzyl)-4-methylpiperazine. While this molecule is recognized as a valuable synthetic intermediate in pharmaceutical development, particularly for neuropsychiatric agents, its specific biological targets are not yet publicly characterized.[1][2] This document provides a logical, evidence-based framework for researchers in drug discovery to systematically profile this compound. By leveraging structure-activity relationships derived from the broader benzylpiperazine class, we hypothesize primary targets within the monoaminergic systems and present detailed, field-proven protocols for a tiered experimental approach, moving from broad affinity screening to specific functional validation.

Introduction: Rationale and Strategic Overview

This compound belongs to the benzylpiperazine chemical class, a scaffold renowned for its diverse interactions with central nervous system (CNS) targets.[3] Analogs such as 1-benzylpiperazine (BZP) are known to exert potent effects on dopamine and serotonin neurotransmission, primarily by interacting with monoamine transporters and G-protein coupled receptors (GPCRs).[4][5] The subject compound's structure, featuring a bromobenzyl group for enhanced lipophilicity and a methylpiperazine moiety, suggests a strong potential for CNS activity.[1]

The absence of specific target data necessitates a structured discovery workflow.[6][7] Our approach is designed to efficiently identify the highest-probability targets first, followed by functional characterization to determine the compound's mode of action (e.g., agonist, antagonist, reuptake inhibitor). This guide is built on the core principles of modern drug discovery: initiating with a broad screening panel and progressively focusing resources on the most promising interactions.[8][9]

Primary Target Hypotheses from Structural Analogs

The benzylpiperazine core is a privileged scaffold in neuropharmacology. Extensive literature on its derivatives allows us to form high-confidence hypotheses.

-

Dopaminergic System: BZP and its analogs are potent dopamine reuptake inhibitors and may also modulate dopamine receptors.[4][10][11] The Dopamine Transporter (DAT) is a primary target, and D2/D3 receptors are key GPCRs in this family.[10][12]

-

Serotonergic System: Phenylpiperazines are a major class of ligands for serotonin receptors, especially the 5-HT1A and 5-HT2A subtypes.[13][14] The Serotonin Transporter (SERT) is another critical target.[10][15]

Based on this, an initial screening panel should prioritize the following targets:

| Target Class | Primary Targets of Interest | Rationale based on Analog Activity |

| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Benzylpiperazines are well-documented reuptake inhibitors at these transporters.[4][10][16] |

| Serotonin GPCRs | 5-HT1A, 5-HT2A, 5-HT7 | Arylpiperazines represent one of the largest classes of 5-HT1A ligands and show activity at other subtypes.[13][17] |

| Dopamine GPCRs | D2, D3 | N-phenylpiperazine analogs can show high, selective affinity for D3 over D2 receptors.[12] |

Tier 1: Binding Affinity Profiling

The first experimental step is to determine if the compound physically binds to the hypothesized targets. The most robust and quantitative method for this is the competitive radioligand binding assay.[18][19]

Principle of the Assay: This assay measures the ability of our unlabeled test compound, this compound, to compete with a high-affinity, radiolabeled ligand for binding to the target receptor expressed in cell membrane preparations. The result is an inhibitory constant (Ki), which reflects the compound's binding affinity; a lower Ki value indicates higher affinity.[19]

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized template adaptable for any of the proposed GPCR or transporter targets.

-

Reagent Preparation:

-

Cell Membranes: Use commercially available or in-house prepared cell membranes from cell lines stably expressing the human recombinant target of interest (e.g., HEK293 cells expressing hDAT).

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Buffer composition is target-dependent.

-

Radioligand: Select a well-characterized, high-affinity radioligand for the target (e.g., [³H]-WIN 35,428 for DAT). Dilute in assay buffer to a final concentration at or near its dissociation constant (Kd).

-

Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Perform a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

-

Assay Execution (96-well format):

-

To each well, add:

-

25 µL of Assay Buffer (for Total Binding) or a high concentration of a known unlabeled ligand (for Non-Specific Binding).

-

25 µL of the test compound dilution.

-

50 µL of the diluted radioligand.

-

100 µL of the diluted cell membrane preparation.

-

-

The final assay volume is 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This step traps the membranes with bound radioligand while unbound radioligand passes through.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioactivity.[19]

-

-

Radioactivity Measurement:

-

Allow the filters to dry. Add scintillation fluid to each well and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use a non-linear regression analysis (one-site competition model) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[19]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Tier 2: Functional Characterization

A high binding affinity (e.g., Ki < 1 µM) indicates a physical interaction but does not describe its functional consequence. The compound could be an activator (agonist), a blocker (antagonist), or have no effect. Cell-based functional assays are essential to determine this.[20] For the hypothesized GPCR targets (serotonin and dopamine receptors), measuring the downstream second messenger cyclic adenosine monophosphate (cAMP) is a robust and high-throughput method.[21][22]

Principle of the cAMP Assay: Many of the target receptors (e.g., 5-HT1A, D2, D3) are coupled to the inhibitory G-protein, Gαi.[23][24] Activation of these receptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP.[25] Conversely, other receptors (e.g., 5-HT7) couple to the stimulatory G-protein, Gαs, and their activation increases cAMP.[26] By measuring changes in cAMP levels, we can determine the compound's functional activity.

Detailed Protocol: Forskolin-Stimulated cAMP Inhibition Assay (for Gi-coupled receptors)

This protocol is designed to measure agonist activity at Gi-coupled receptors like 5-HT1A or D2.

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the target receptor (e.g., CHO-K1-h5-HT1A) using standard protocols.

-

The day before the assay, harvest cells and plate them into a 384-well white opaque microplate at an optimized density (e.g., 5,000 cells/well). Incubate overnight.[27]

-

-

Reagent Preparation:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.1% BSA, pH 7.4.[25]

-

Stimulation Buffer: Assay Buffer containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

-

Test Compound & Controls: Prepare serial dilutions of the test compound, a known full agonist (e.g., 8-OH-DPAT for 5-HT1A), and a known antagonist in Stimulation Buffer.

-

Forskolin: Prepare a solution of forskolin in Stimulation Buffer at a concentration that produces approximately 80% of its maximal effect (EC80). Forskolin directly activates adenylyl cyclase, creating a high basal level of cAMP that can be robustly inhibited by a Gi-agonist.[23]

-

-

Assay Execution:

-

Agonist Mode:

-

Remove culture medium from the cells.

-

Add 5 µL of the test compound/control dilutions to the appropriate wells.

-

Add 5 µL of the forskolin solution to all wells (except for baseline controls).

-

Incubate for 30 minutes at room temperature.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compound for 15-30 minutes.

-

Add a concentration of the reference agonist equal to its EC80.

-

Incubate for an additional 30 minutes at room temperature.

-

-

-

cAMP Detection:

-

Data Analysis:

-

Convert the raw signal to cAMP concentration using a standard curve.

-

For Agonist Mode: Plot the % inhibition of the forskolin response versus the log concentration of the test compound. Use non-linear regression to calculate the EC50 (potency) and the maximum inhibition (efficacy).

-